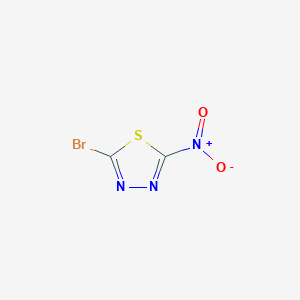

2-Bromo-5-nitro-1,3,4-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-nitro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLSYAVGEQIGQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480481 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22758-10-7 | |

| Record name | 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-nitro-1,3,4-thiadiazole

CAS Number: 22758-10-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including antimicrobial and anticancer effects. The introduction of a nitro group, a strong electron-withdrawing moiety, and a bromine atom can significantly influence the compound's physicochemical properties and biological activity, making it a valuable subject for research and drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| CAS Number | 22758-10-7 | [1][2] |

| Molecular Formula | C₂HBr₂N₃O₂S | Calculated |

| Molecular Weight | 225.99 g/mol | Calculated |

| Boiling Point | 367°C | Predicted |

| Density | 2.248 g/cm³ | Predicted |

| Flash Point | 176°C | Predicted |

| Storage Temperature | 2-8°C, under inert gas | Supplier Data |

Synthesis of this compound

The synthesis of this compound can be achieved from 2-amino-5-bromo-1,3,4-thiadiazole via a Sandmeyer-type reaction. This common transformation in aromatic chemistry allows for the conversion of an amino group to a nitro group via a diazonium salt intermediate.[3][4]

Experimental Protocol: A Representative Sandmeyer-type Nitration

Disclaimer: The following protocol is a representative procedure adapted from similar Sandmeyer reactions on heterocyclic amines and may require optimization for the specific synthesis of this compound.

Materials:

-

2-amino-5-bromo-1,3,4-thiadiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr) - as a potential catalyst

-

Sodium Bromide (NaBr)

-

Ice

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromo-1,3,4-thiadiazole in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.

-

Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide and sodium bromide in water. Cool this solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Synthetic Workflow Diagram

Potential Applications in Drug Development

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a nitro group often enhances the antimicrobial and anticancer properties of heterocyclic compounds.

Antimicrobial Activity

Table of Representative Antimicrobial Activity of Related 1,3,4-Thiadiazole Derivatives:

| Compound Structure | Target Organism | MIC (µg/mL) | Reference |

| 2-(5-nitro-2-furyl)-5-(n-butylthio)-1,3,4-thiadiazole | Staphylococcus aureus | >100 | [5] |

| 2-(5-nitro-2-thienyl)-5-(n-butylthio)-1,3,4-thiadiazole | Staphylococcus aureus | 50 | [5] |

| 2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazole | Staphylococcus aureus | 20-28 | [7] |

| 2-amino-5-(p-fluorophenyl)-1,3,4-thiadiazole | Bacillus subtilis | 20-28 | [7] |

Anticancer Activity

The 1,3,4-thiadiazole scaffold is also a prominent feature in the design of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][8] The electron-deficient nature of the nitro-substituted thiadiazole ring may facilitate interactions with biological targets.

Table of Representative Anticancer Activity of Related 1,3,4-Thiadiazole Derivatives:

| Compound Structure | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | - | |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Lung Carcinoma) | - | |

| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e) | HeLa (Cervical Carcinoma) | 0.70 | [4] |

| 5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e) | U2OS (Osteosarcoma) | 0.69 | [4] |

Proposed Signaling Pathway for Anticancer Activity

Based on the known mechanisms of action for thiadiazole derivatives, a potential signaling pathway for the anticancer activity of this compound could involve the inhibition of key cellular processes leading to apoptosis.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the broader class of nitro-substituted 1,3,4-thiadiazoles has demonstrated significant potential as both antimicrobial and anticancer agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound, which could lead to the development of new and effective drugs.

References

- 1. This compound | 22758-10-7 [chemicalbook.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. dovepress.com [dovepress.com]

- 7. jocpr.com [jocpr.com]

- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-nitro-1,3,4-thiadiazole

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a bromine atom and a nitro group. The presence of these functional groups significantly influences the molecule's chemical reactivity and potential biological activity.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 22758-10-7 | [1] |

| Chemical Formula | C₂BrN₃O₂S | [1] |

| Molecular Weight | 210.01 g/mol | [2] |

| SMILES | O=--INVALID-LINK--[O-] | [1] |

| InChI Key | Not available | |

| Appearance | Solid (predicted) | |

| Melting Point | 102-103℃ | [2] |

| Boiling Point | 367℃ | [3] |

| Density | 2.248 g/cm³ | [2] |

| Flash Point | 176℃ | [2] |

| Refractive Index | 1.674 | [2] |

Molecular Visualization

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D molecular structure of this compound.

Synthesis and Experimental Protocols

Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole (Precursor)

A general procedure for the bromination of 2-amino-1,3,4-thiadiazole is as follows:

Materials:

-

2-amino-1,3,4-thiadiazole

-

Methanol

-

Sodium bicarbonate

-

Bromine

-

Dichloromethane

-

Ether

Procedure:

-

Dissolve 2-amino-1,3,4-thiadiazole in methanol in a reaction flask.[5]

-

Sequentially add sodium bicarbonate and bromine to the solution.[5]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[5]

-

The crude product can be purified by grinding with a methanol-ether solvent mixture or by column chromatography using a dichloromethane-methanol eluent system.[5]

Proposed Synthesis of this compound

The conversion of the amino group in 2-amino-5-bromo-1,3,4-thiadiazole to a nitro group can be conceptually approached via a Sandmeyer-type reaction. A plausible, though currently unreferenced, workflow is proposed below.

Caption: Proposed synthetic workflow for this compound.

Structural Characterization Workflow

Due to the lack of specific experimental data for this compound in the current literature, a general workflow for its comprehensive structural and functional characterization is proposed. This workflow is essential for confirming the identity, purity, and potential biological activity of the synthesized compound.

Caption: A logical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the molecular structure. Due to the absence of protons on the thiadiazole ring, ¹H NMR would primarily be used to confirm the absence of starting material and the purity of the final compound. ¹³C NMR would be more informative, showing distinct signals for the two carbons of the thiadiazole ring, influenced by the bromine and nitro substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively) and the C=N and N-N stretching vibrations of the thiadiazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the synthesized compound.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique would definitively establish the connectivity of the atoms and the planarity of the thiadiazole ring.

Potential Applications and Future Research

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The presence of a nitro group, a common pharmacophore in antimicrobial agents, suggests that this compound could be a candidate for biological screening.[8]

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough structural characterization as outlined above. Subsequently, in vitro and in vivo studies could be conducted to explore its potential as a therapeutic agent. The reactivity of the bromo substituent could also be exploited for further chemical modifications to generate a library of related compounds for structure-activity relationship (SAR) studies.

References

- 1. This compound 95% | CAS: 22758-10-7 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 22758-10-7 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 2-AMINO-5-BROMO-[1,3,4]THIADIAZOLE CAS#: 37566-39-5 [m.chemicalbook.com]

- 6. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic pathway for 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from the readily available precursor, 2-amino-1,3,4-thiadiazole. The key transformations include the bromination of the thiadiazole ring and a subsequent Sandmeyer-type reaction to introduce the nitro group. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence. The first step involves the bromination of 2-amino-1,3,4-thiadiazole to yield 2-amino-5-bromo-1,3,4-thiadiazole. In the second step, the amino group of 2-amino-5-bromo-1,3,4-thiadiazole is converted to a diazonium salt, which is then substituted by a nitro group in a Sandmeyer-type reaction.

Diagram of the Synthesis Pathway

Caption: Overall synthesis scheme for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the second step of the synthesis, the conversion of 2-amino-5-bromo-1,3,4-thiadiazole to this compound.[1]

| Parameter | Value |

| Starting Material | 5-Bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) |

| Reagent 1 | Sodium Nitrite (NaNO2) (116 g, 1.68 mol) |

| Reagent 2 | Copper metal powder (72 g, 1.12 mol) |

| Acid | 4 M aq. HCl (120 mL) and conc. HCl (1.2 mL) |

| Solvent | Water (1200 mL) |

| Reaction Temperature | Room Temperature (20 °C) |

| Reaction Time | 3 hours |

| Product | 2-Bromo-5-nitro-[2][3][4]thiadiazole |

| Yield | 48% (57 g, 88% purity by HPLC) |

III. Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole

A general method for the bromination of 2-amino-1,3,4-thiadiazole involves dissolving it in an acidic solution, followed by the addition of bromine in the presence of an oxidizing agent.[5]

-

Pretreatment: 2-amino-1,3,4-thiadiazole is dissolved in an aqueous acid solution (e.g., hydrochloric acid).

-

Reaction: The solution is cooled, and bromine is added dropwise, followed by the addition of an oxidant (e.g., sodium hypochlorite, hydrogen peroxide). The reaction is typically stirred at a controlled temperature (e.g., 15-30 °C).

-

Work-up and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the product. The solid is then filtered, washed with water, and dried to afford 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Synthesis of this compound [1]

This procedure details the conversion of 2-amino-5-bromo-1,3,4-thiadiazole to the final product.

-

Reaction Setup: To a stirred solution of sodium nitrite (116 g, 1.68 mol) in water (1200 mL), add copper metal powder (72 g, 1.12 mol) and 1.2 mL of concentrated hydrochloric acid.

-

Addition of Starting Material: In a separate flask, warm 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) in 4 M aqueous hydrochloric acid (120 mL) to dissolve. Add this solution portionwise to the stirred reaction mixture.

-

Reaction: Stir the mixture at room temperature for 3 hours.

-

Isolation and Purification: A yellow solid will precipitate. Filter the solid and wash it with water. Dissolve the crude solid in diethyl ether, filter to remove any insoluble impurities, and concentrate the filtrate in vacuo. This yields 2-bromo-5-nitro-[2][3][4]thiadiazole (57 g, 48% yield, 88% purity by HPLC).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

IV. Reaction Mechanism

The conversion of 2-amino-5-bromo-1,3,4-thiadiazole to this compound proceeds via a Sandmeyer-type reaction. The key steps are:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

-

Radical Formation: The copper(I) species, generated from the copper powder, catalyzes the reduction of the diazonium salt to form an aryl radical and nitrogen gas.

-

Substitution: The aryl radical then reacts with a nitro group source, likely formed from the nitrite in the reaction mixture, to yield the final product. The presence of copper is crucial for this transformation.[6][7]

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adhere to all laboratory safety protocols.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. jocpr.com [jocpr.com]

- 5. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 2-Bromo-5-nitro-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound 2-Bromo-5-nitro-1,3,4-thiadiazole. Due to the limited availability of public domain experimental spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopic interpretation for heterocyclic compounds containing similar functional groups. Furthermore, a detailed experimental protocol for its synthesis and subsequent spectroscopic characterization is provided to facilitate further research and application in drug development and materials science.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹³C | ~165-175 | Singlet | Carbon atom of the thiadiazole ring attached to the bromine atom (C-Br). Expected to be significantly deshielded. |

| ¹³C | ~155-165 | Singlet | Carbon atom of the thiadiazole ring attached to the nitro group (C-NO₂). Expected to be deshielded by the electron-withdrawing nitro group. |

Note: As there are no protons directly attached to the thiadiazole ring, a ¹H NMR spectrum is not applicable for direct characterization of the core structure.

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550-1500 & ~1350-1300 | Strong | Asymmetric and symmetric N-O stretching vibrations of the nitro group (NO₂). These are characteristic and strong absorptions. |

| ~1600-1450 | Medium to Weak | C=N stretching vibrations within the 1,3,4-thiadiazole ring. |

| ~1200-1000 | Medium | Ring stretching vibrations of the 1,3,4-thiadiazole nucleus. |

| ~700-600 | Medium to Strong | C-Br stretching vibration. |

| ~900-800 | Medium | C-S stretching vibration within the thiadiazole ring. |

Table 3: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ & [M+2]⁺ | High | Molecular ion peaks. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| [M-NO₂]⁺ | Medium | Fragment ion resulting from the loss of the nitro group. |

| [M-Br]⁺ | Medium | Fragment ion resulting from the loss of the bromine atom. |

| [C₂N₂S]⁺ | Medium | Fragment corresponding to the thiadiazole ring after loss of substituents. |

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a two-step process starting from the commercially available 2-amino-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise with constant stirring.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by pouring the mixture into a beaker of ice-cold water. Neutralize the solution carefully with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Nitration of 2-Amino-5-bromo-1,3,4-thiadiazole to yield this compound

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid (a significant excess) and cool it to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add the synthesized 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq) portion-wise to the cold fuming nitric acid, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: The solid precipitate of this compound is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Two signals are expected in the aromatic region corresponding to the two carbon atoms of the thiadiazole ring.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, paying close attention to the molecular ion region to confirm the molecular weight and the isotopic pattern of bromine.

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis to the full spectroscopic characterization of this compound.

Caption: Synthetic and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the predicted spectral properties of this compound and a clear, actionable protocol for its synthesis and characterization. The provided information is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the exploration of this compound's potential applications. The lack of published experimental data highlights an opportunity for further research to validate the predicted data and expand the chemical knowledge base.

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-nitro-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Bromo-5-nitro-1,3,4-thiadiazole. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining these crucial physicochemical properties, along with a discussion of the expected behavior based on related chemical structures.

Core Concepts: Solubility and Stability

The solubility and stability of a compound are fundamental physicochemical properties that are critical in the fields of chemical research and drug development.

Solubility dictates the ability of a compound to dissolve in a solvent to form a homogeneous solution. This property is paramount for:

-

Reaction kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs the reaction rate and efficiency.

-

Purification: Techniques like recrystallization are dependent on the differential solubility of a compound and its impurities in various solvents.

-

Biological Assays: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent to ensure accurate and reproducible results.

-

Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the choice of drug delivery system.

Stability refers to the ability of a compound to resist chemical change or degradation over time under various environmental conditions. Key factors influencing stability include:

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: The acidity or basicity of a solution can catalyze hydrolysis or other degradation pathways.

-

Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.

-

Oxidizing and Reducing Agents: The presence of these agents can lead to the chemical transformation of the compound.

A thorough understanding and characterization of a compound's stability are essential for determining its shelf-life, appropriate storage conditions, and potential degradation products, which is a regulatory requirement in drug development.

Physicochemical Properties of this compound

Currently, there is a limited amount of publicly available quantitative data on the solubility and stability of this compound. The available physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂BrN₃O₂S | [1][2] |

| Molecular Weight | 210.01 g/mol | [2] |

| Appearance | Light yellow to yellow solid | [3] |

| Boiling Point | 367 °C | |

| Density | 2.248 g/cm³ | |

| Flash Point | 176 °C | |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |

Note: The recommendation for refrigerated storage under an inert atmosphere suggests that the compound may be sensitive to temperature, oxygen, and/or moisture.

Solubility Profile

Qualitative Solubility Assessment

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly seal the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. b. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

-

Sample Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples at a high speed and then take the supernatant. c. Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: a. Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration in the saturated solution by taking the dilution factor into account. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-nitro-1,3,4-thiadiazole

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-5-nitro-1,3,4-thiadiazole (CAS No. 22758-10-7) is publicly available. The following information is extrapolated from the safety data of structurally similar compounds, including 2-Amino-5-bromo-1,3,4-thiadiazole, 5-Bromo-5-nitro-1,3-dioxane, and 2-Bromo-2-nitro-1,3-propanediol. This guide is intended for use by trained professionals and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

Due to the presence of both a nitro and a bromo functional group on a thiadiazole ring, this compound is anticipated to be a hazardous substance. The primary hazards are likely to be:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

-

Respiratory Irritation: May cause respiratory irritation.[1]

-

Reactivity: Nitro compounds can be energetic and may have explosive properties. It may be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Inferred GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Limited specific data is available for this compound.

| Property | Value | Source |

| CAS Number | 22758-10-7 | [3] |

| Molecular Formula | C₂BrN₃O₂S | [4] |

| Appearance | Expected to be a solid | Inferred |

Exposure Controls and Personal Protection

Strict adherence to safety protocols is essential when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[2]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Handling and Storage

Safe Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or fumes.[2]

-

Do not eat, drink, or smoke in the work area.[2]

-

Wash hands thoroughly after handling.[2]

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the material.

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

-

Methods for Cleaning Up: Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.

Experimental Protocols

Protocol 1: General Handling and Weighing

-

Preparation:

-

Ensure the work area (chemical fume hood) is clean and uncluttered.

-

Verify that the safety shower and eyewash station are operational.

-

Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

-

Weighing:

-

Perform all weighing operations within the chemical fume hood.

-

Use a tared, sealed container to minimize exposure.

-

Carefully transfer the desired amount of this compound to the container.

-

Clean any spills on the balance immediately with a damp cloth (if compatible with the chemical's reactivity).

-

-

Post-Handling:

-

Tightly seal the stock container and return it to its designated storage location.

-

Wipe down the work area in the fume hood.

-

Remove and dispose of gloves properly.

-

Wash hands thoroughly with soap and water.

-

Protocol 2: Synthesis of this compound

This protocol is adapted from a published synthesis and should be performed with extreme caution by experienced chemists.[5]

-

Reaction Setup:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Charge the flask with a solution of sodium nitrite in water.

-

Add copper metal powder and a catalytic amount of concentrated hydrochloric acid to the stirred solution.

-

-

Addition of Starting Material:

-

In a separate beaker, dissolve 5-bromo-1,3,4-thiadiazol-2-amine in 4 M aqueous HCl with warming.

-

Slowly add the dissolved starting material to the reaction mixture portion-wise via the addition funnel.

-

-

Reaction and Workup:

-

Stir the mixture at room temperature for several hours.

-

Monitor the reaction by an appropriate method (e.g., TLC).

-

Upon completion, filter the precipitated yellow solid and wash it with water.

-

Dissolve the solid in a suitable organic solvent (e.g., ether), filter to remove any insoluble impurities, and concentrate the filtrate in vacuo to obtain the product.

-

Visualizations

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as crucial therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical development, and key applications of 1,3,4-thiadiazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

The Genesis of 1,3,4-Thiadiazole: A Historical Perspective

The journey of the 1,3,4-thiadiazole nucleus began in the late 19th century, a period of explosive growth in the field of organic chemistry. The first description of a 1,3,4-thiadiazole is credited to Emil Fischer in 1882 .[1][2] This discovery was further advanced by the work of M. Busch and his colleagues , who significantly contributed to the understanding and synthesis of this heterocyclic system.[2] The development of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery of hydrazines.[3]

The early 20th century witnessed the burgeoning of medicinal chemistry, and with it, the exploration of the biological potential of synthetic compounds. The advent of sulfonamide drugs marked a turning point, and the structural similarities between the sulfonamide group and the 1,3,4-thiadiazole ring spurred further investigation into its therapeutic applications.

Early Synthetic Methodologies

The foundational syntheses of 1,3,4-thiadiazoles typically involved the cyclization of thiosemicarbazide or its derivatives. A common and enduring method is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[3][4] Another early approach involved the oxidative cyclization of thiosemicarbazones.

Historical Analytical Techniques

In the late 19th and early 20th centuries, the characterization of newly synthesized organic compounds relied on a limited set of analytical techniques. These primarily included:

-

Elemental Analysis: Determination of the empirical formula by measuring the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur).

-

Melting Point Determination: A crucial indicator of purity for solid compounds.

-

Boiling Point Determination: Used for the characterization of liquid compounds.

-

Classical Qualitative Tests: Colorimetric reactions to identify the presence of specific functional groups.

Modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are now standard for structural elucidation, were not available to the early pioneers in this field. Their ability to correctly identify these novel heterocyclic structures is a testament to their meticulous experimental work and deductive reasoning.

Evolution of Synthetic Protocols

While the fundamental principles of 1,3,4-thiadiazole synthesis remain, methodologies have evolved to improve yields, purity, and the diversity of accessible derivatives. Modern approaches often employ milder reagents and conditions, and a wider array of starting materials.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A prevalent and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide using a dehydrating agent. The following is a representative modern protocol.

Reaction:

References

Theoretical Studies on 2-Bromo-5-nitro-1,3,4-thiadiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide supplements known information with data from closely related analogs and established principles in organic synthesis and pharmacological screening.

Chemical Properties and Data

This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with a bromine and a nitro group as substituents. These functional groups are expected to significantly influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22758-10-7 | [1] |

| Molecular Formula | C₂BrN₃O₂S | [2] |

| Molecular Weight | 210.01 g/mol | [2] |

| Melting Point | 102-103 °C | [2] |

| Boiling Point | 367 °C (Predicted) | [2] |

| Density | 2.248 g/cm³ (Predicted) | [2] |

| XLogP3 | 1.6 | [2] |

| Topological Polar Surface Area | 99.8 Ų | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the diazotization of 2-amino-5-bromo-1,3,4-thiadiazole followed by a Sandmeyer-type reaction with a nitrite source.[3]

Proposed Synthesis of this compound

The following is a detailed, generalized protocol for the synthesis of this compound from its amino precursor.

Materials:

-

2-Amino-5-bromo-1,3,4-thiadiazole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Bromide (CuBr) - as a potential catalyst, though not always necessary

-

Hydrobromic Acid (HBr)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromo-1,3,4-thiadiazole in concentrated sulfuric acid at 0-5 °C with constant stirring.

-

Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Nitration (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of sodium nitrite in water, also cooled to 0-5 °C.

-

Slowly add the diazonium salt solution to the cold sodium nitrite solution with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

-

Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-24 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-5-nitro-1,3,4-thiadiazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Bromo-5-nitro-1,3,4-thiadiazole as a key intermediate in the synthesis of novel therapeutic agents. The protocols outlined below are based on established methodologies for the broader class of 1,3,4-thiadiazole derivatives, which have shown significant promise in various pharmacological areas.

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][2][3] The introduction of a nitro group can enhance the biological activity, particularly in the antimicrobial and anticancer domains.[4][5][6] this compound serves as a valuable starting material for the synthesis of diverse derivatives through nucleophilic substitution of the bromo group, allowing for the introduction of various functional moieties to explore structure-activity relationships (SAR).

I. Synthesis Protocols

The following protocols describe the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, a common class of compounds synthesized from precursors like this compound.

Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives

This protocol outlines the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid, a common method for creating the thiadiazole ring.[7][8]

Materials:

-

Thiosemicarbazide

-

Substituted carboxylic acid (e.g., 3-nitrobenzoic acid)

-

Concentrated sulfuric acid or phosphorus pentachloride[7][8]

-

Ethanol

-

Sodium carbonate solution (5%)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

In a round-bottom flask, add equimolar amounts of thiosemicarbazide and the desired substituted carboxylic acid.

-

Slowly add concentrated sulfuric acid or phosphorus pentachloride as a catalyst, with cooling.[7][8]

-

Reflux the mixture for several hours (typically 4-7 hours).[7]

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a 5% sodium carbonate solution to a pH of 8.[8]

-

Filter the resulting precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system, such as a DMF/water mixture, to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.[8]

Workflow for Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

Caption: A generalized workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives.

II. Biological Activity Assays

The synthesized 1,3,4-thiadiazole derivatives can be screened for various biological activities. Protocols for antimicrobial and anticancer assays are provided below.

Protocol 2: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[5]

Materials:

-

Synthesized thiadiazole compounds

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Nutrient agar plates

-

Dimethyl sulfoxide (DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare a stock solution of the synthesized compounds in DMSO (e.g., 1 mg/mL).

-

Prepare nutrient agar plates and allow them to solidify.

-

Spread a standardized inoculum of the test bacterial strain onto the surface of the agar plates.

-

Create wells in the agar plates using a sterile cork borer.

-

Add a defined volume (e.g., 100 µL) of the compound stock solution into each well.

-

Use DMSO as a negative control and a standard antibiotic solution as a positive control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Materials:

-

Synthesized thiadiazole compounds

-

Cancer cell line (e.g., HepG2, MCF-7)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert MTT into formazan crystals.

-

Remove the medium and add DMSO to dissolve the formazan crystals, resulting in a purple solution.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Quantitative Data

The following table summarizes the reported biological activities of various 1,3,4-thiadiazole derivatives.

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivative | DPPH radical | IC50 | 15.9 µg/mL | [7] |

| 2-Amino-1,3,4-thiadiazole-dihydropyrimidine hybrids | E. coli | Inhibition Zone | Moderate Activity | [4][5] |

| 5-Arylamino-1,3,4-thiadiazol-2-yl derivatives | S. aureus | MIC | 62.5 µg/mL | [5] |

| 5-Substituted-2-amino-1,3,4-thiadiazoles | Streptococcus faecalis | MIC | 4-64 µg/mL | [9] |

| 5-Substituted-2-amino-1,3,4-thiadiazoles | Candida albicans | MIC | 8 µg/mL | [9] |

| 5-Substituted-2-amino-1,3,4-thiadiazoles | HepG2 cells | IC50 | - | [9] |

| Nitroimidazole-1,3,4-thiadiazole derivatives | Helicobacter pylori | Inhibition Zone | Significant Activity | [10] |

| 2-(Nitroaryl)-5-substituted-1,3,4-thiadiazoles | Trypanosoma brucei rhodesiense | IC50 | Submicromolar | [6] |

IV. Potential Mechanism of Action

While the exact mechanisms of action for many 1,3,4-thiadiazole derivatives are still under investigation, some have been shown to target specific enzymes or signaling pathways. For instance, some derivatives act as enzyme inhibitors, targeting proteins like carbonic anhydrase or kinases.[10][11]

Hypothetical Signaling Pathway for Anticancer Activity

Caption: A hypothetical signaling pathway illustrating how a nitro-thiadiazole derivative might exert its anticancer effects by inhibiting a key kinase cascade.

These notes and protocols are intended to serve as a starting point for researchers interested in exploring the potential of this compound and its derivatives in drug discovery and development. Further optimization of synthetic routes and biological assays will be necessary for specific applications.

References

- 1. japsonline.com [japsonline.com]

- 2. mdpi.com [mdpi.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. dovepress.com [dovepress.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 9. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Bromo-5-nitro-1,3,4-thiadiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential medicinal chemistry applications of 2-Bromo-5-nitro-1,3,4-thiadiazole, including its synthesis and generalized protocols for evaluating its biological activity. Due to limited published data on this specific compound, the application notes are based on the known activities of structurally related 5-nitro-1,3,4-thiadiazole and 2-halo-1,3,4-thiadiazole derivatives.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a nitro group, particularly at the 5-position, is often associated with potent antimicrobial and anticancer effects. The bromo substituent at the 2-position can serve as a versatile synthetic handle for further molecular elaboration, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is therefore a promising starting material for the development of novel therapeutic agents.

Synthesis Protocol

A common route for the synthesis of this compound involves the diazotization of 2-amino-5-bromo-1,3,4-thiadiazole followed by a Sandmeyer-type reaction.[1]

Protocol: Synthesis of this compound

Materials:

-

2-Amino-5-bromo-1,3,4-thiadiazole

-

Sodium nitrite (NaNO₂)

-

Copper powder

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Diethyl ether

-

Standard laboratory glassware and equipment (beakers, flasks, stir plates, filtration apparatus)

Procedure:

-

In a suitable reaction vessel, prepare a stirred solution of sodium nitrite in water.

-

To this solution, add copper powder followed by a small amount of concentrated HCl.

-

In a separate vessel, dissolve 2-amino-5-bromo-1,3,4-thiadiazole in 4 M aqueous HCl with gentle warming.

-

Add the dissolved 2-amino-5-bromo-1,3,4-thiadiazole solution portionwise to the stirred sodium nitrite and copper mixture.

-

Continue stirring the reaction mixture at room temperature for approximately 3 hours.

-

Collect the resulting yellow precipitate by filtration and wash thoroughly with water.

-

Dissolve the crude solid in diethyl ether and filter to remove any insoluble impurities.

-

Concentrate the ether filtrate under reduced pressure to obtain this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Potential Medicinal Chemistry Applications and Experimental Protocols

Based on the biological activities of related compounds, this compound is a candidate for investigation in the following areas:

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives, particularly those with nitro-aromatic substituents, have demonstrated significant anticancer activity.[2][3][4][5][6] The proposed mechanisms often involve the inhibition of key signaling pathways, such as the Akt pathway, leading to cell cycle arrest and apoptosis.[2]

Table 1: Examples of In Vitro Anticancer Activity of 5-Nitro-Substituted 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (glioma) | 22.00 ± 3.00 | [2] |

| N-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole derivative (20b) | HepG-2 (hepatocellular carcinoma) | 4.37 ± 0.7 | [7] |

| N-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole derivative (20b) | A-549 (lung cancer) | 8.03 ± 0.5 | [7] |

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., A549, C6, MCF-7) and a normal cell line (e.g., NIH/3T3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Diagram: Generalized Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Diagram: Hypothesized Inhibition of the Akt Signaling Pathway

Caption: A potential mechanism of anticancer action via inhibition of the Akt signaling pathway.

Antimicrobial Activity

Nitro-substituted heterocycles, including nitrothiazoles and nitrofurans, are known for their potent antibacterial properties.[8][9][10][11] The nitro group is often crucial for their mechanism of action.

Table 2: Examples of In Vitro Antibacterial Activity of 5-Nitro-Substituted 1,3,4-Thiadiazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives | Gram-positive bacteria | Strong activity observed for some derivatives | [10] |

| Nitrofuran-thiazole hybrids | S. aureus, S. typhi, L. monocytogenes | Some compounds showed similar potency to nitrofurazone | [11] |

| Nitrothiazole-Thiazolidinone Hybrids | MRSA | 0.25 | [9] |

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Dispense MHB into the wells of a 96-well plate.

-

Prepare a stock solution of this compound and perform serial two-fold dilutions in the wells containing MHB.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

While specific biological data for this compound is not extensively available in the public domain, its structural features suggest it is a valuable scaffold for medicinal chemistry research. The presence of the 5-nitro-1,3,4-thiadiazole core points towards potential anticancer and antimicrobial activities. The 2-bromo substituent provides a reactive site for the synthesis of novel derivatives, enabling the exploration of structure-activity relationships. The provided protocols offer a starting point for the biological evaluation of this compound and its future analogs. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bepls.com [bepls.com]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Bromo-5-nitro-1,3,4-thiadiazole as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-nitro-1,3,4-thiadiazole as a versatile synthetic intermediate. Its unique structure, featuring an electron-withdrawing nitro group and a labile bromo substituent, makes it a highly reactive building block for the synthesis of diverse 1,3,4-thiadiazole derivatives with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a key starting material for introducing the 5-nitro-1,3,4-thiadiazol-2-yl moiety into various molecular scaffolds. A summary of its key properties is provided below.

| Property | Value | Reference |

| CAS Number | 22758-10-7 | [1][2][3] |

| Molecular Formula | C₂BrN₃O₂S | [1][2][3] |

| Molecular Weight | 210.01 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Purity | ≥95% | [1] |

| Flash Point | 176°C | [4] |

| Refractive Index | 1.674 | [4] |

Synthesis of this compound

The title compound can be synthesized from 5-bromo-1,3,4-thiadiazol-2-amine via a diazotization reaction followed by a Sandmeyer-type reaction.[5] The workflow for this synthesis is depicted below.

Experimental Protocol: Synthesis from 5-bromo-1,3,4-thiadiazol-2-amine

This protocol is adapted from the procedure described by Anacor Pharmaceuticals, Inc.[5].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 5-bromo-1,3,4-thiadiazol-2-amine | 180.03 | 100 g | 0.56 |

| Sodium Nitrite (NaNO₂) | 69.00 | 116 g | 1.68 |

| Copper metal powder | 63.55 | 72 g | 1.12 |

| 4 M aq. Hydrochloric Acid (HCl) | 36.46 | 120 mL | - |

| Concentrated HCl | 36.46 | 1.2 mL | - |

| Water | 18.02 | 1200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

To a stirred solution of sodium nitrite (116 g, 1.68 mol) in water (1200 mL), add copper metal powder (72 g, 1.12 mol) and 1.2 mL of concentrated HCl.

-

In a separate flask, warm 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) in 4 M aq. HCl (120 mL) to dissolve.

-

Add the resulting amine solution portionwise to the stirred copper/nitrite mixture.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Filter the precipitated yellow solid and wash thoroughly with water.

-

Dissolve the solid in diethyl ether, filter to remove any insoluble impurities.

-

Concentrate the filtrate in vacuo to yield this compound.

-

Yield: 57 g (48% yield, with 88% purity by HPLC).[5]

-

Application as a Synthetic Intermediate: Nucleophilic Aromatic Substitution (SNAr)

The 1,3,4-thiadiazole ring is electron-deficient, and this characteristic is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the C5 position. The bromine atom at the C2 position serves as an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6][7] This reactivity allows for the facile introduction of a wide variety of substituents at the C2 position.

General Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-5-nitro-1,3,4-thiadiazole derivatives.

Materials and Reagents:

| Reagent | Role | Typical Amount |

| This compound | Substrate | 1.0 eq |

| Amine (R-NH₂) | Nucleophile | 1.1 - 2.0 eq |

| Triethylamine (TEA) or DIPEA | Base | 1.5 - 2.5 eq |

| Dimethylformamide (DMF) or Acetonitrile | Solvent | - |

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

-

Add the amine nucleophile (1.1 - 2.0 eq) followed by the base (e.g., triethylamine, 1.5 - 2.5 eq).

-

Stir the reaction mixture at room temperature or heat (e.g., 50-80 °C) for 2-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

General Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for synthesizing 2-(alkyl/arylthio)-5-nitro-1,3,4-thiadiazole derivatives.

Materials and Reagents:

| Reagent | Role | Typical Amount |

| This compound | Substrate | 1.0 eq |

| Thiol (R-SH) | Nucleophile | 1.1 eq |

| Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) | Base | 1.2 - 1.5 eq |

| Acetone or Tetrahydrofuran (THF) | Solvent | - |

Procedure:

-

To a solution of the thiol (1.1 eq) in the chosen solvent (e.g., acetone), add the base (e.g., K₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

-

Add a solution of this compound (1.0 eq) in the same solvent.

-

Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

-

After completion, filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol 3: Reaction with Alcohol/Phenol Nucleophiles

This protocol describes a general method for the synthesis of 2-alkoxy/aryloxy-5-nitro-1,3,4-thiadiazole derivatives.

Materials and Reagents:

| Reagent | Role | Typical Amount |

| This compound | Substrate | 1.0 eq |

| Alcohol/Phenol (R-OH) | Nucleophile | 1.2 eq |

| Sodium Hydride (NaH, 60% dispersion in oil) | Base | 1.2 eq |

| Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solvent | - |

Procedure:

-

To a solution of the alcohol or phenol (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) portionwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

-

Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for utilizing this compound to generate a library of derivatives for screening purposes.

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of a wide array of 2,5-disubstituted 1,3,4-thiadiazole derivatives. The protocols provided herein offer a foundation for researchers to explore its synthetic potential. The resulting compounds, bearing the nitro-thiadiazole scaffold, are of significant interest in drug discovery programs, particularly in the development of new antimicrobial and anticancer agents, as well as in the field of materials science.

References

- 1. This compound 95% | CAS: 22758-10-7 | AChemBlock [achemblock.com]

- 2. This compound,(CAS# 22758-10-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound - CAS:22758-10-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Biological Activity Screening of 2-Bromo-5-nitro-1,3,4-thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activities of derivatives synthesized from 2-Bromo-5-nitro-1,3,4-thiadiazole. This document includes detailed experimental protocols for antimicrobial, antifungal, and anticancer assays, along with data presentation guidelines and visualizations to aid in research and development.

Introduction

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a nitro group and a reactive bromo group at the 2 and 5 positions of the thiadiazole ring makes this compound a versatile starting material for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the nitro group often enhances the biological activity of the resulting derivatives.

This document outlines the screening protocols to evaluate the therapeutic potential of these derivatives.

Synthesis of 2-Substituted-5-nitro-1,3,4-thiadiazole Derivatives

The bromo group at the 2-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amino, hydrazino, and thioether moieties. These derivatives can then be further modified, for example, by forming Schiff bases from the hydrazino derivatives, to create a diverse library of compounds for biological screening.

Caption: General synthesis workflow for this compound derivatives.

Antimicrobial Activity Screening

The antibacterial and antifungal activities of the synthesized compounds are determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

-

Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

-

Fungal Strains: Use standard fungal strains (e.g., Candida albicans, Aspergillus niger).

-

Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

-

Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Assay Procedure:

-

In a 96-well plate, add 100 µL of broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-